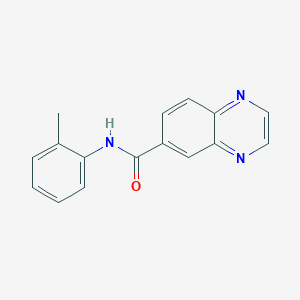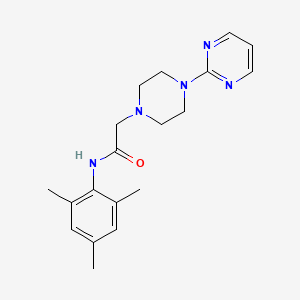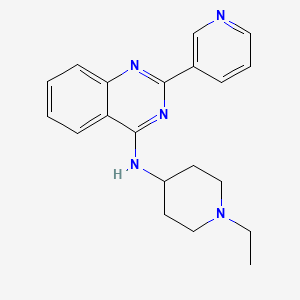
Quinoxaline-6-carboxylic acid o-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline-6-carboxylic acid o-tolylamide, also known as QCTA, is a heterocyclic organic compound that belongs to the quinoxaline family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. QCTA is a versatile molecule that can be synthesized using different methods, and its unique properties make it a promising candidate for future research.
作用機序
The mechanism of action of Quinoxaline-6-carboxylic acid o-tolylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to exhibit antibacterial and antiviral properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
Quinoxaline-6-carboxylic acid o-tolylamide has several advantages as a research tool, including its versatility, stability, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the choice of solvent and concentration when using this compound in laboratory experiments.
将来の方向性
There are several future directions for research on Quinoxaline-6-carboxylic acid o-tolylamide. One area of interest is the development of this compound-based materials with novel electronic and optical properties. Another area of interest is the exploration of this compound as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
There are various methods for synthesizing Quinoxaline-6-carboxylic acid o-tolylamide, including the reaction of 2-methylbenzylamine with 2,3-dichloroquinoxaline, the reaction of 2-methylbenzylamine with 2,3-dibromoquinoxaline, and the reaction of 2-methylbenzylamine with 2,3-dicyanoquinoxaline. Each of these methods has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
科学的研究の応用
Quinoxaline-6-carboxylic acid o-tolylamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders. In material science, this compound has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
特性
IUPAC Name |
N-(2-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-4-2-3-5-13(11)19-16(20)12-6-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLZWHHODXHXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one](/img/structure/B7638250.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)


![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)

![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)


